1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione
Description
1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione is a complex organic compound with the molecular formula C₁₃H₂₆N₄S. It consists of 26 hydrogen atoms, 13 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom . This compound is known for its unique spiro structure, which includes a thione group, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1,2,4,5-tetrazaspiro[5.11]heptadecane-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4S/c18-12-14-16-13(17-15-12)10-8-6-4-2-1-3-5-7-9-11-13/h16-17H,1-11H2,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQTVHANFAMYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2(CCCCC1)NNC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351583 | |
| Record name | 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70601-76-2 | |
| Record name | 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups.
Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or enhanced reactivity .
Scientific Research Applications
1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions, protein binding, and cellular uptake.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, its spiro structure allows it to fit into specific binding pockets, modulating the activity of target molecules and pathways .
Comparison with Similar Compounds
1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione can be compared with other spiro compounds and thione-containing molecules. Similar compounds include:
1,2,4,5-tetraazaspiro[5.10]decane-3-thione: This compound has a similar structure but with a different ring size, affecting its reactivity and binding properties.
1,2,4,5-tetraazaspiro[5.12]octadecane-3-thione:
Thiosemicarbazones: These compounds contain a thione group and are known for their antiviral and anticancer properties, making them relevant for comparison in medicinal chemistry.
The uniqueness of this compound lies in its specific ring size and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
